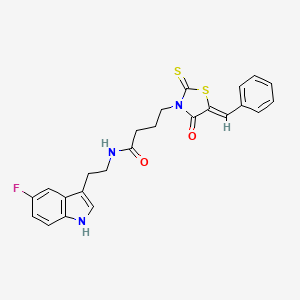

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)butanamide

Description

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)butanamide is a synthetic compound featuring a thiazolidinone core fused with a benzylidene moiety and linked to a 5-fluoroindole ethyl group via a butanamide chain. This compound belongs to a class of thiazolidinone derivatives, which are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Properties

IUPAC Name |

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O2S2/c25-18-8-9-20-19(14-18)17(15-27-20)10-11-26-22(29)7-4-12-28-23(30)21(32-24(28)31)13-16-5-2-1-3-6-16/h1-3,5-6,8-9,13-15,27H,4,7,10-12H2,(H,26,29)/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROONENDGLIHXAP-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CNC4=C3C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CNC4=C3C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in various cellular processes, including inflammation and bronchodilation.

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it combines bronchodilator and non-steroidal anti-inflammatory effects in one molecule. This means it can both widen the airways (bronchodilation) and reduce inflammation.

Result of Action

The result of this compound’s action is the maintenance treatment of chronic obstructive pulmonary disease (COPD) in adult patients. By combining bronchodilator and non-steroidal anti-inflammatory effects, it can help manage the symptoms of COPD and improve the quality of life for these patients.

Biochemical Analysis

Biochemical Properties

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)butanamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as Notum, a carboxylesterase involved in the regulation of Wnt signaling. The compound binds to the catalytic pocket of Notum, preventing the enzyme from deacylating Wnt proteins, thereby upregulating Wnt signaling pathways. This interaction highlights the compound’s potential in modulating biochemical pathways related to cell growth and differentiation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly the Wnt/β-catenin pathway. This modulation can lead to changes in gene expression and cellular metabolism, promoting cell proliferation and differentiation. Additionally, the compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the catalytic pocket of Notum, inhibiting its enzymatic activity. This inhibition prevents the deacylation of Wnt proteins, leading to the upregulation of Wnt signaling pathways. Additionally, the compound may interact with other proteins and enzymes, further influencing gene expression and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained modulation of biochemical pathways. Prolonged exposure may lead to degradation, which can alter its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates biochemical pathways without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential toxicity to specific organs. These dosage-dependent effects highlight the importance of optimizing dosage regimens for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s impact on metabolic pathways includes alterations in enzyme activity and metabolite levels, which can influence overall cellular metabolism. Understanding these interactions is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its efficacy in modulating biochemical pathways. Additionally, the compound’s distribution within cells can influence its activity and impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with biomolecules and influence its overall efficacy in modulating biochemical pathways.

Biological Activity

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)butanamide is a synthetic compound belonging to the thiazolidinone family, characterized by its unique structural features that include a thioxothiazolidinone ring and an indole moiety. This compound has garnered significant interest due to its potential biological activities, including antimicrobial and antitumor properties.

- Molecular Formula : C17H18FN3O3S2

- Molecular Weight : 373.47 g/mol

- CAS Number : 862827-45-0

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives of thiazolidinones have shown activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | MIC (μM) | MBC (μM) | Active Against |

|---|---|---|---|

| 5b | 0.56 | 2.08 | Bacillus cereus, S. aureus |

| 4h | 1.99 | 3.98 | Listeria monocytogenes |

| 5d | 3.69 | 7.38 | All tested bacteria except L. monocytogenes |

The most potent compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.56 μM and minimum bactericidal concentrations (MBCs) of approximately 2.08 μM against critical pathogens, indicating their potential for development as antibacterial agents .

Antitumor Activity

The antitumor effects of thiazolidinone derivatives have been well-documented. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms, including the activation of caspases and modulation of signaling pathways involved in cell survival.

For instance, a study evaluating the cytotoxicity of thiazolidinones against glioblastoma cells revealed that specific derivatives significantly reduced cell viability, indicating their potential as anticancer agents . The presence of the indole group in the structure is believed to enhance these effects due to its own bioactive properties.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Apoptosis Induction : It can trigger apoptotic pathways in tumor cells, leading to programmed cell death.

- Biofilm Disruption : Some derivatives have shown efficacy in disrupting biofilm formation, which is crucial for combating chronic bacterial infections .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiazolidinone derivatives highlighted their effectiveness against ESKAPE pathogens, which are known for their multidrug resistance . The study found that modifications in the chemical structure could significantly enhance antibacterial activity.

- Cytotoxicity Against Cancer Cells : Research focusing on the cytotoxic effects of thiazolidinones on various cancer cell lines demonstrated that certain derivatives could reduce cell viability by over 70% at low concentrations, suggesting a strong potential for therapeutic applications .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in drug development:

- Anticancer Activity : Research has indicated that thiazolidinone derivatives, including this compound, can inhibit the proliferation of cancer cells. Studies have shown that these compounds induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. Its thiazolidinone structure is known to enhance the efficacy of drugs against resistant bacterial strains, making it a candidate for antibiotic development .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism may involve the modulation of inflammatory pathways at the cellular level .

Case Study 1: Anticancer Potential

A study published in MDPI evaluated the anticancer effects of various thiazolidinone derivatives, including (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)butanamide. The results showed significant cytotoxicity against breast cancer cell lines (MCF-7), indicating its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity

Research conducted by the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of thiazolidinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that modifications to the thiazolidinone structure could enhance antimicrobial potency, suggesting that this compound might be a promising candidate for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on substituents, synthetic routes, and physicochemical properties:

Structural and Functional Insights :

Benzylidene vs. Fluorinated benzylidenes (e.g., ) typically exhibit higher thermal stability, as seen in their higher yields (85%) compared to non-fluorinated analogs .

Indole Moieties: The 5-fluoroindole group in the target compound is structurally analogous to ’s Compound 9 but differs in substitution (ethylamide vs. methoxycarbonyl butanoic acid). This difference impacts solubility and bioavailability; the butanoic acid in Compound 9 may enhance hydrophilicity .

Linker Chains :

- The butanamide spacer in the target compound contrasts with the shorter chains in and . Longer chains may improve membrane permeability but reduce target specificity .

Synthetic Complexity :

- ’s one-pot synthesis using acetic acid and NaOAc is simpler than the multi-step routes required for indole-containing analogs (e.g., ) .

Research Findings and Implications

- Anticancer Potential: Thiazolidinones with indole moieties (e.g., ) show promise in targeting tyrosine kinases, suggesting the target compound may have similar applications .

- Antimicrobial Activity : Fluorobenzylidene derivatives () exhibit moderate antibacterial activity, implying that the target compound’s benzylidene group could be optimized for enhanced efficacy .

- Stereochemical Sensitivity: The Z-configuration in thiazolidinone derivatives is critical for maintaining planar conformations that facilitate DNA intercalation or enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.